molecular formula C21H18ClNO B15023247 N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylaniline

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylaniline

Cat. No.: B15023247
M. Wt: 335.8 g/mol
InChI Key: DHZHGKWCYJKMBE-UHFFFAOYSA-N
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Description

(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-(4-chlorophenyl)methoxyphenol.

    Formation of the Methanimine Intermediate: The intermediate is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the methanimine derivative.

    Final Coupling Reaction: The methoxyphenyl intermediate is coupled with the methanimine intermediate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE
  • (E)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE
  • (E)-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE

Uniqueness

(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-(4-METHYLPHENYL)METHANIMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C21H18ClNO/c1-16-2-10-20(11-3-16)23-14-17-6-12-21(13-7-17)24-15-18-4-8-19(22)9-5-18/h2-14H,15H2,1H3

InChI Key

DHZHGKWCYJKMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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